

Introduction: The Rise of Strained Scaffolds in Drug Discovery

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Compound of Interest

Compound Name: 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
CAS No.: 1289387-38-7
Cat. No.: B1455779

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In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold.^[1] Its inherent ring strain imparts unique conformational properties and metabolic stability, making it an attractive bioisostere for more common five- and six-membered rings like pyrrolidine and piperidine.^[2] Specifically, azetidine-3-carboxylic acid serves as a conformationally constrained β -amino acid analogue, offering a rigid framework for orienting functional groups in three-dimensional space.^{[2][3]}

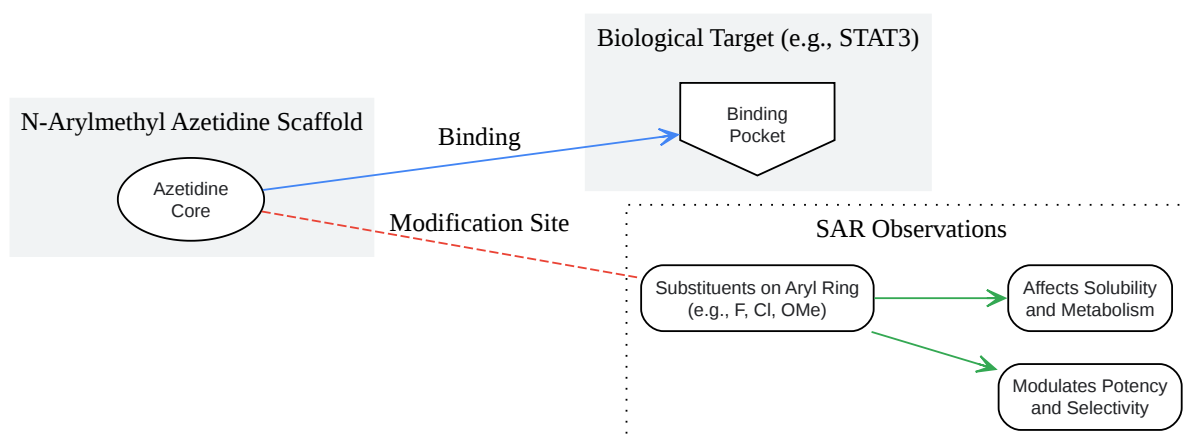
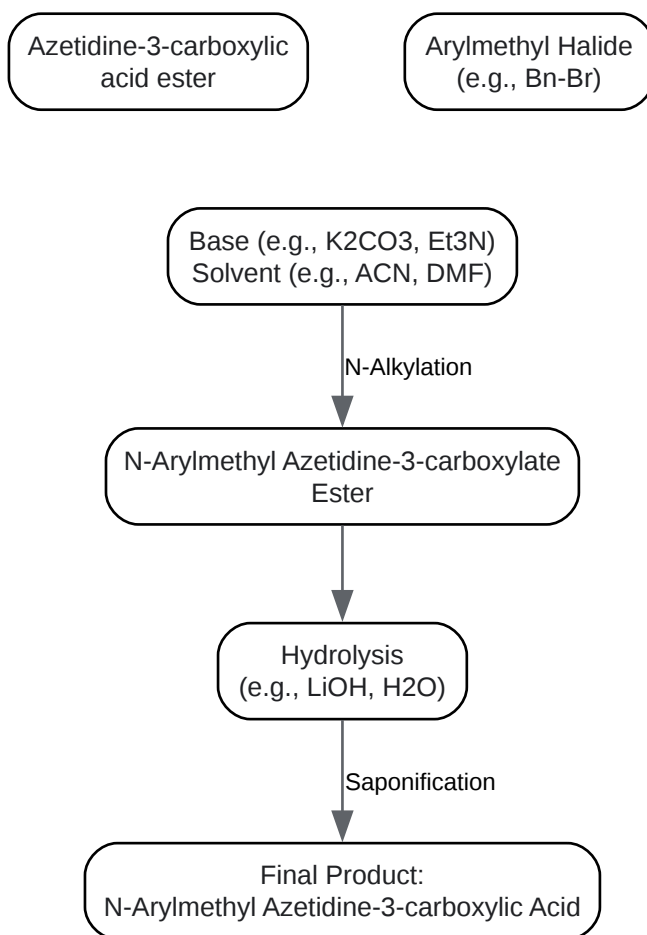
The strategic substitution on the azetidine nitrogen is a cornerstone of its utility in drug design. The introduction of an N-arylmethyl group provides a versatile handle to modulate a compound's physicochemical properties, such as lipophilicity and aromatic interactions (e.g., π - π stacking or cation- π interactions), which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of N-arylmethyl azetidine-3-carboxylic acids, tailored for researchers and scientists in drug development.

Part 1: Synthesis of the N-Arylmethyl Azetidine-3-Carboxylic Acid Core

The construction of N-arylmethyl azetidine-3-carboxylic acids can be broadly approached via two strategies: 1) initial synthesis of the azetidine-3-carboxylic acid core followed by N-functionalization, or 2) a convergent synthesis where the N-arylmethyl moiety is incorporated early in the synthetic sequence.

N-Alkylation of Azetidine-3-Carboxylic Acid Esters

A common and straightforward method involves the direct alkylation of a pre-formed azetidine-3-carboxylic acid ester with a suitable arylmethyl halide (e.g., benzyl bromide). This requires the use of a base to deprotonate the secondary amine of the azetidine. The carboxylate is typically protected as an ester (e.g., methyl or ethyl) to prevent unwanted side reactions.



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Sources

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- [2. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-\(Azetidin- or Oxetan-3-Ylidene\)Acetates - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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